molecular formula C9H11N B1353308 (2S)-2-methyl-2,3-dihydro-1H-indole CAS No. 22160-09-4

(2S)-2-methyl-2,3-dihydro-1H-indole

Cat. No. B1353308
CAS RN: 22160-09-4
M. Wt: 133.19 g/mol
InChI Key: QRWRJDVVXAXGBT-ZETCQYMHSA-N
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Description

“(2S)-2-methyl-2,3-dihydro-1H-indole” is a chemical compound with the CAS Number: 22160-09-4 . It has a molecular weight of 133.19 . The compound is liquid in its physical form .


Physical And Chemical Properties Analysis

“(2S)-2-methyl-2,3-dihydro-1H-indole” is a liquid at room temperature . Its molecular weight is 133.19 .

Scientific Research Applications

  • Tyrosine Kinase Inhibition : A study by (Thompson et al., 1993) explored the structure-activity relationships in inhibiting epidermal growth factor receptor tyrosine kinase using derivatives of 2,3-dihydro-2-thioxo-1H-indole. These compounds showed significant enzyme inhibitory activity, suggesting their potential in cancer treatment.

  • Inhibition of Chemoattractant Receptor and d-Prostanoid Receptor : Wong et al. (2010) investigated a 2-methyl substituted indole, specifically its bioactivation and mechanism-based inactivation of CYP3A4, an enzyme important in drug metabolism. The study, found at (Wong et al., 2010), highlights the compound's potential implications in drug-drug interactions.

  • Antidepressant Activity : Research by (Demerson et al., 1975) synthesized derivatives of 3,4-dihydro-1H-1,4-oxazino[4,3-a]indoles and evaluated them for potential antidepressant activity, indicating the role of these compounds in neurological therapies.

  • Antifungal Metabolites : Levy et al. (2000) isolated indole compounds from the fungus Aporpium caryae and elucidated their structures. These compounds, detailed in (Levy et al., 2000), have potential applications in antifungal treatments.

  • Preparation of α-Methyltryptophan : Ekhato and Huang (1997) described a method for preparing enantiopure α-methyltryptophan using derivatives of 2,3-dihydro-1H-indole, as shown in (Ekhato & Huang, 1997). This work is significant for developing treatments for anxiety and emesis.

  • Antiproliferative and Topoisomerase II Inhibition : A study by (Zidar et al., 2020) synthesized 3-methyl-2-phenyl-1H-indoles and investigated their effects on human DNA topoisomerase II, highlighting their potential as antiproliferative agents in cancer therapy.

  • Antioxidant, Antimicrobial, and Plant Growth Regulating Activities : Salikhov et al. (2019) evaluated the activities of synthesized compounds from 2-ethyl-2-methyl-2,3-dihydro-1H-indole, showing promising results in antioxidant, antimicrobial, and plant growth regulating activities, as per (Salikhov et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and H412 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2S)-2-methyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWRJDVVXAXGBT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426382
Record name (2S)-2-methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22160-09-4
Record name (-)-2-Methylindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22160-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methylindole (61.2 g) in acetic acid (525 g) at 15° C. was added sodium cyanoborohydride (81 g) in portions. The reaction was then drowned in ice and water (1500 g) and the aqueous solution neutralized with sodium hydroxide (350 g). The mixture was extracted with 3 portions of ether (300 ml). The ether fractions were water washed, dried, and evaporated to give 57.4 g of an oil which was identical with an authentic sample by IR and TLC.
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
525 g
Type
solvent
Reaction Step One
Name
Quantity
1500 g
Type
reactant
Reaction Step Two
Quantity
350 g
Type
reactant
Reaction Step Three
Name

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